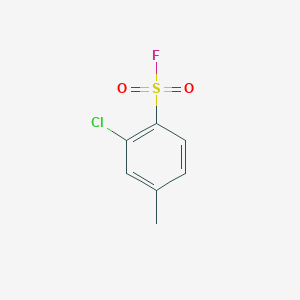

2-Chloro-4-methylbenzenesulfonyl fluoride

Description

General Significance of Arenesulfonyl Fluorides in Contemporary Chemical Research

Arenesulfonyl fluorides have emerged as privileged structural motifs in various fields of chemical science. Their importance stems from a unique balance of stability and reactivity. google.comechemi.com Unlike the more reactive sulfonyl chlorides, the sulfur-fluorine bond in sulfonyl fluorides is remarkably stable towards hydrolysis and reduction, yet it can be selectively activated to react with nucleophiles. nih.govsigmaaldrich.com This characteristic has made them invaluable in several areas:

Click Chemistry: The advent of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry, a next-generation click reaction, has propelled arenesulfonyl fluorides to the forefront of synthetic chemistry. echemi.comsigmaaldrich.comnih.gov SuFEx allows for the rapid and reliable construction of complex molecules under mild conditions, with applications in materials science, drug discovery, and chemical biology. sigmaaldrich.comnih.gov

Chemical Biology and Drug Discovery: Arenesulfonyl fluorides serve as key building blocks for the synthesis of biologically active molecules. nih.govgoogle.com They are used as covalent inhibitors for enzymes, particularly serine proteases, and as versatile probes for studying biological processes. google.comrsc.orggoogleapis.com The sulfonyl fluoride moiety can form stable covalent bonds with specific amino acid residues in proteins. google.comrsc.org

Synthetic Intermediates: These compounds are versatile precursors for synthesizing a wide range of organic molecules, including sulfonamides, sulfonate esters, and other sulfur-containing compounds. echemi.comnih.gov Their stability allows them to be carried through multi-step syntheses, and the sulfonyl fluoride group can be introduced or modified at various stages. nih.gov Halogenated arenesulfonyl fluorides, in particular, offer opportunities for further functionalization through cross-coupling reactions. nih.gov

Fluorinating Reagents: Certain arenesulfonyl fluorides have been developed as specialized reagents for deoxyfluorination reactions, providing a method to introduce fluorine atoms into organic molecules. echemi.comnih.gov

The diverse applications of arenesulfonyl fluorides are a testament to their utility and have spurred the development of numerous synthetic methods for their preparation. nih.govnih.gov

Strategic Importance of 2-Chloro-4-methylbenzenesulfonyl Fluoride as a Chemical Scaffold

This compound, with its specific substitution pattern, represents a strategically important chemical scaffold for the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The presence of a chlorine atom, a methyl group, and a sulfonyl fluoride group on the benzene (B151609) ring provides multiple points for chemical modification and imparts specific electronic and steric properties to the molecule.

While direct and extensive research literature solely focused on this compound is not abundant, its importance can be inferred from its appearance in patent literature as a key intermediate. For instance, related structures are cited in the synthesis of herbicides and compounds targeting inflammatory diseases. googleapis.comnih.gov The 2-chloro and 4-methyl substitution pattern is a common feature in various biologically active compounds. The chlorine atom can influence the molecule's lipophilicity and metabolic stability, while the methyl group can provide a handle for further reactions or influence binding to biological targets.

The sulfonyl fluoride group on this scaffold allows for its participation in SuFEx click chemistry, enabling its conjugation to other molecules to create diverse chemical libraries for screening purposes. nih.govgoogle.com The combination of a reactive "warhead" (the -SO₂F group) and a specifically substituted aromatic core makes this compound a valuable building block for developing new chemical entities with potential therapeutic or agricultural applications. google.com For example, the related compound 2-chloro-4-(methylsulfonyl)benzoic acid, which can be derived from a similar precursor, is a known intermediate for herbicides. google.com

| Property | Value | Source |

|---|---|---|

| CAS Number | 25300-23-6 | echemi.com |

| Molecular Formula | C₇H₆ClFO₂S | echemi.com |

| Molecular Weight | 208.64 g/mol | echemi.com |

Historical Development and Evolution of Sulfonyl Fluoride Chemistry

The chemistry of sulfonyl fluorides is not a recent discovery, with initial reports dating back to the early 20th century. However, for a long time, they were overshadowed by their more reactive sulfonyl chloride counterparts. The unique stability and reactivity of the sulfonyl fluoride group were recognized as early as the 1920s, but their full potential remained largely untapped. echemi.com

A significant milestone in the evolution of sulfonyl fluoride chemistry was the development of efficient synthetic methods. The conventional approach involved the nucleophilic fluorination of sulfonyl chlorides. nih.gov In 1931, Davies and Dick reported the synthesis of sulfonyl fluorides by boiling aromatic or aliphatic sulfonyl chlorides with an aqueous solution of potassium fluoride. nih.gov Later, in 1977, the use of "naked fluoride" (potassium fluoride with 18-crown-6) provided a more efficient method. nih.gov A major improvement was introduced by Sharpless and co-workers who utilized potassium bifluoride, which allowed for milder reaction conditions and prevented hydrolysis of the product. nih.gov

Over the years, the synthetic toolbox for accessing sulfonyl fluorides has expanded considerably, with methods developed from a variety of starting materials, including:

Thiols and disulfides nih.gov

Sulfonic acids and their salts nih.gov

Sulfonyl hydrazides rsc.org

Grignard reagents nih.gov

Arynes

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-methylbenzenesulfonyl fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c1-5-2-3-7(6(8)4-5)12(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUSPOLUREGIVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60302375 | |

| Record name | 2-chloro-4-methylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25300-23-6 | |

| Record name | Benzenesulfonyl fluoride, 2-chloro-4-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25300-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 150519 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025300236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150519 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150519 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4-methylbenzenesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60302375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Preparative Strategies for Arenesulfonyl Fluorides

Established Approaches and Their Mechanistic Refinements

Traditional methods for synthesizing arenesulfonyl fluorides have been refined over the years to improve yield, safety, and substrate scope. These foundational techniques remain highly relevant for the preparation of compounds like 2-chloro-4-methylbenzenesulfonyl fluoride (B91410).

Halide-Fluoride Exchange Reactions from Sulfonyl Chlorides

The most common and direct route to synthesizing 2-chloro-4-methylbenzenesulfonyl fluoride is through a halide-fluoride exchange reaction, starting from its corresponding sulfonyl chloride, 2-chloro-4-methylbenzenesulfonyl chloride. This method is predicated on the nucleophilic substitution of the chloride on the sulfur atom with a fluoride ion.

The reaction is typically carried out using a fluoride salt as the fluorine source. Potassium fluoride (KF) and potassium bifluoride (KHF₂) are frequently employed due to their availability and cost-effectiveness. cmdm.tw The choice of solvent and the potential use of a phase-transfer catalyst are critical for the reaction's success. For instance, using a biphasic system of water and acetone (B3395972) with KF can lead to high yields of the desired sulfonyl fluoride. To enhance the solubility and reactivity of the fluoride salt, crown ethers like 18-crown-6 (B118740) are often added, particularly in aprotic solvents such as acetonitrile (B52724). cmdm.tw

The general mechanism involves the attack of the fluoride ion on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. The efficiency of this process can be influenced by the nature of the substituents on the aromatic ring.

Representative Reaction Conditions for Halide-Fluoride Exchange:

| Fluoride Source | Solvent | Catalyst/Additive | Temperature | Typical Yield |

|---|---|---|---|---|

| KF | Water/Acetone | None | Room Temperature | High |

| KHF₂ | Acetonitrile | None | Room Temperature | Good to High |

| KF | Acetonitrile | 18-crown-6 | Elevated | Excellent |

Direct Conversion from Sulfonates and Sulfonic Acids

More recent advancements have enabled the direct, one-pot synthesis of arenesulfonyl fluorides from the more stable and readily available sulfonic acids and their salts, bypassing the need to isolate the often-reactive sulfonyl chloride intermediates. echemi.comsigmaaldrich.com For the synthesis of this compound, one would start with 2-chloro-4-methylbenzenesulfonic acid or its sodium salt.

One effective method involves the use of cyanuric chloride in the presence of potassium bifluoride (KHF₂). cmdm.tw In this process, the sulfonic acid is activated by cyanuric chloride, and a phase-transfer catalyst such as tetra-n-butylammonium bromide (TBAB) can be employed to facilitate the reaction with sulfonates. cmdm.tw

Another approach utilizes thionyl fluoride (SOF₂) for the deoxyfluorination of sulfonate salts, which has been shown to proceed under mild conditions with high yields. sigmaaldrich.com Deoxyfluorinating agents like Xtalfluor-E® and Xtalfluor-M® have also been successfully used to convert both aryl and alkyl sulfonic acids and their salts to the corresponding sulfonyl fluorides. echemi.com These methods are advantageous as they often proceed under milder conditions and avoid the use of harsh or toxic reagents. sigmaaldrich.com

Emerging and Specialized Synthesis Protocols

The field continues to evolve with the development of novel synthetic strategies that offer alternative pathways to arenesulfonyl fluorides, often with improved functional group tolerance and under milder conditions.

Electrochemical Synthesis Pathways from Thiols and Disulfides

Electrochemical synthesis has emerged as a green and efficient alternative for preparing sulfonyl fluorides. This method allows for the direct conversion of thiols or disulfides, such as 2-chloro-4-methylthiophenol or its corresponding disulfide, into this compound. The key advantage of this approach is the avoidance of stoichiometric chemical oxidants, relying instead on anodic oxidation.

The reaction is typically performed using potassium fluoride as an inexpensive and safe fluoride source. The process demonstrates a broad substrate scope, accommodating a variety of functional groups due to the mild reaction conditions. This environmentally benign method represents a significant step forward in the synthesis of sulfonyl fluorides.

Key Features of Electrochemical Synthesis:

| Starting Material | Fluoride Source | Key Advantage | Reaction Conditions |

|---|---|---|---|

| Thiols or Disulfides | Potassium Fluoride (KF) | Avoids stoichiometric oxidants | Mild, anodic oxidation |

Transition Metal-Catalyzed Transformations (e.g., Palladium-Catalyzed from Aryl Iodides)

Palladium-catalyzed reactions have provided a powerful tool for the synthesis of arenesulfonyl fluorides from aryl halides. To synthesize this compound via this method, one could start from 1-chloro-2-iodo-5-methylbenzene. This one-pot process typically involves the palladium-catalyzed sulfonylation of the aryl halide using a sulfur dioxide surrogate, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), followed by an in-situ fluorination of the resulting sulfinate intermediate with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI).

This methodology is noted for its excellent functional group tolerance and has been successfully applied to complex molecules. It offers a practical alternative to traditional methods, especially when the corresponding sulfonic acids or sulfonyl chlorides are not readily accessible.

Radical-Mediated Fluorosulfonylation Reactions

Radical-mediated pathways are a rapidly developing area for the synthesis of sulfonyl fluorides. These reactions often proceed under mild conditions, for instance, using photoredox catalysis. The fluorosulfonyl radical (FSO₂•) can be generated from various precursors and then engaged in reactions with arenes.

For the synthesis of this compound, a radical fluorosulfonylation of 2-chlorotoluene (B165313) could be envisioned. Recent developments have introduced redox-active radical precursors that facilitate the hydro-fluorosulfonylation of unactivated alkenes and alkynes, highlighting the expanding scope of these radical-based methods. While the direct radical fluorosulfonylation of arenes is still an area of active research, these emerging techniques hold promise for future applications in the synthesis of complex arenesulfonyl fluorides.

One-Pot Oxidative Chlorination and Subsequent Fluoride Exchange Methods

A prevalent and efficient strategy for the synthesis of arenesulfonyl fluorides involves a one-pot procedure that combines oxidative chlorination of suitable sulfur-containing precursors followed by a fluoride exchange. This approach circumvents the need to isolate the often highly reactive arenesulfonyl chloride intermediates.

A common starting material for this process is the corresponding sulfonic acid or its salt. For the synthesis of this compound, one would start with 2-chloro-4-methylbenzenesulfonic acid or its sodium salt. The reaction typically proceeds by treatment with a chlorinating agent, such as cyanuric chloride, to form the intermediate sulfonyl chloride. This is immediately followed by the introduction of a fluoride source, like potassium bifluoride (KHF₂), to yield the final arenesulfonyl fluoride. mdpi.comrsc.org

The choice of catalyst and solvent system is crucial for the efficiency of this one-pot method. Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB) for sulfonate salts or tetramethylammonium (B1211777) chloride (TMAC) for sulfonic acids, have been shown to be effective. rsc.org Acetonitrile is a commonly used solvent for the chlorination step, while the subsequent fluorination can be performed in a mixture of acetonitrile and acetone. rsc.org The reaction temperatures are typically mild, with the chlorination step often carried out at around 60°C and the fluoride exchange at room temperature. rsc.org

This one-pot methodology offers a significant advantage by avoiding the handling of sensitive sulfonyl chloride intermediates, which are prone to hydrolysis. rsc.org

Table 1: Key Reagents in One-Pot Synthesis of Arenesulfonyl Fluorides

| Reagent Type | Examples | Role |

|---|---|---|

| Starting Material | Arenesulfonic acids, Arenesulfonate salts | Source of the arenesulfonyl moiety |

| Chlorinating Agent | Cyanuric chloride, Trichloroacetonitrile | Converts sulfonic acid/sulfonate to sulfonyl chloride |

| Fluoride Source | Potassium bifluoride (KHF₂) | Exchanges chloride for fluoride |

| Catalyst | Tetrabutylammonium bromide (TBAB), Tetramethylammonium chloride (TMAC) | Facilitates the reaction |

Synthesis of Related Sulfur(VI) Fluoride Derivatives (e.g., Sulfamoyl Fluorides, Fluorosulfates)

The arenesulfonyl fluoride moiety is a versatile precursor for the synthesis of other important sulfur(VI) fluoride derivatives, namely sulfamoyl fluorides and fluorosulfates.

Sulfamoyl Fluorides:

N-substituted sulfamoyl fluorides can be prepared from arenesulfonyl fluorides. One notable method involves the reaction of secondary amines with sulfuryl fluoride (SO₂F₂) in the presence of a base. acs.org While this method starts from sulfuryl fluoride, it highlights the formation of the S-N bond characteristic of sulfamoyl fluorides. More directly, sulfamoyl fluorides can be synthesized from stable sulfur(VI) imidazoles under solvent-free mechanochemical conditions using a mixer mill. youtube.com Additionally, a solid fluorosulfuryl imidazolium (B1220033) triflate reagent has been developed for the preparation of both fluorosulfates and sulfamoyl fluorides in high yields. organic-chemistry.org

Fluorosulfates:

Aryl fluorosulfates are readily synthesized from phenols and sulfuryl fluoride (SO₂F₂) under weakly basic conditions, often using triethylamine (B128534) as the base. researchgate.net This reaction is generally high-yielding. researchgate.net An alternative method for generating gaseous sulfuryl fluoride ex situ from 1,1'-sulfonyldiimidazole (B1293689) in a two-chamber reactor allows for the efficient fluorosulfation of various phenols. organic-chemistry.org Aryl fluorosulfates are noted for their stability, which is often greater than that of arenesulfonyl fluorides. researchgate.net

The synthesis of these related sulfur(VI) fluoride derivatives expands the chemical space accessible from simple arene precursors and provides a toolbox of compounds with tailored reactivity for applications in areas like click chemistry and chemical biology. cas.cnchemrxiv.org

Table 2: Synthesis of Related Sulfur(VI) Fluoride Derivatives

| Derivative | General Starting Material | Key Reagents |

|---|---|---|

| Sulfamoyl Fluorides | Secondary Amines, Sulfur(VI) Imidazoles | Sulfuryl fluoride (SO₂F₂), Base, Potassium bifluoride (KHF₂) |

Applications in Advanced Organic Synthesis and Chemical Transformations

2-Chloro-4-methylbenzenesulfonyl Fluoride (B91410) as a Core Building Block in Complex Molecule Construction

2-Chloro-4-methylbenzenesulfonyl fluoride serves as a pivotal building block for the synthesis of complex molecules, largely due to the predictable and chemoselective reactivity of the sulfonyl fluoride (S-F) group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, making them ideal for multi-step synthetic sequences where functional group tolerance is paramount. rsc.org This stability allows the arylsulfonyl fluoride core to be carried through various transformations before its ultimate conversion or deployment as a reactive "warhead."

The primary application in this context is in the design of covalent inhibitors. The sulfonyl fluoride group is relatively inert in aqueous environments but can be activated within the specific microenvironment of a protein's binding pocket. nih.gov For instance, the pKa-perturbed lysine (B10760008) residue (K15) in the protein transthyretin (TTR) can chemoselectively react with a properly positioned aryl sulfonyl fluoride to form a stable sulfonamide linkage, kinetically stabilizing the protein and preventing the amyloid fibril formation associated with certain polyneuropathies. nih.gov The 2-chloro and 4-methyl substituents on the aromatic ring of the title compound allow for fine-tuning of electronic properties and steric interactions, providing a scaffold that can be further elaborated to optimize binding and reactivity for specific biological targets. Structure-based design often leverages such building blocks to construct libraries of compounds for screening against therapeutic targets like serine proteases. nih.govnih.gov

**4.2. Strategic Derivatization Pathways for Diversified Functional Products

The this compound scaffold is amenable to a variety of derivatization strategies, allowing chemists to generate a diverse library of functional products from a single, reliable starting material. These pathways exploit the reactivity of the sulfonyl fluoride group itself or other positions on the molecule.

The conversion of sulfonyl fluorides into sulfonamides is a key transformation. While less reactive than their chloride counterparts, sulfonyl fluorides react with primary and secondary amines to yield highly stable sulfonamides. This reaction often requires specific activation or forcing conditions but provides a reliable method for linking the aryl core to various amine-containing fragments. nih.govresearchgate.net This transformation is central to combinatorial chemistry efforts, where diverse libraries of potential drug candidates are synthesized. For example, building blocks containing both a sulfonyl fluoride and a more reactive sulfonyl chloride have been used to demonstrate selective reactivity; the sulfonyl chloride reacts readily with amines under parallel synthesis conditions, while the sulfonyl fluoride remains intact, available for subsequent modification or as a final reactive moiety. nih.gov This highlights the controlled manner in which the sulfonyl fluoride can be converted to a sulfonamide.

The reaction to form sulfonates is also a viable pathway, although less commonly documented in the context of derivatization from the fluoride. The reverse reaction, the synthesis of sulfonyl fluorides from sulfonates, is a well-established one-pot process using reagents like cyanuric chloride and potassium bifluoride (KHF₂), demonstrating the chemical relationship between these functional groups. rsc.orgrsc.org

| Product Class | Reactant | General Conditions | Significance |

|---|---|---|---|

| Sulfonamides | Primary or Secondary Amines | Reaction in a suitable solvent (e.g., MeCN); may require elevated temperatures or catalysts depending on amine nucleophilicity. researchgate.net | Forms stable, covalent linkages central to the structure of many pharmaceuticals and bioactive probes. nih.gov |

| Sulfonates | Alcohols/Phenols with a base | Reaction with an alcohol in the presence of a non-nucleophilic base. | Provides access to a different class of sulfur(VI) derivatives with distinct chemical properties. |

A sophisticated strategy for diversification involves reactions that modify the molecule at a position beta to the sulfonyl group. While direct beta-substitution on the this compound ring is not typical, a powerful related strategy is the conjugate addition to α,β-unsaturated sulfonyl fluorides. This approach, termed Diversity Oriented Clicking (DOC), uses 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs) as core hubs. nih.gov These hubs undergo stereoselective Michael-type additions with a wide range of nucleophiles, including secondary amines, carboxylates, and triazoles. nih.gov

This methodology generates unprecedented β-substituted alkenyl sulfonyl fluorides as single isomers, rapidly building molecular complexity while retaining the sulfonyl fluoride warhead for potential covalent interactions. nih.gov For example, the reaction of a SASF with a secondary amine in acetonitrile (B52724) proceeds smoothly at room temperature to yield the corresponding β-amino alkenyl sulfonyl fluoride. nih.gov This pathway showcases how the sulfonyl fluoride moiety can be incorporated into a larger, more functionalized system, a strategy that could be adapted for derivatives of this compound.

| Nucleophile | Reaction Type | Resulting Structure | Reference |

|---|---|---|---|

| Secondary Amines | Michael Addition | β-Amino Alkenyl Sulfonyl Fluoride | nih.gov |

| Carboxylic Acids | Michael Addition | β-Ester-Substituted Alkenyl Sulfonyl Fluoride | nih.gov |

| 1H-1,2,3-Triazole | Michael Addition | β-Triazolyl Alkenyl Sulfonyl Fluoride | nih.gov |

| Halides (e.g., LiI) | Michael Addition | β-Halo Alkenyl Sulfonyl Fluoride | nih.gov |

Utility in Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups into a complex, drug-like molecule at a late step in the synthesis. The sulfonyl fluoride group is exceptionally well-suited for LSF due to its robustness. Mild and highly chemoselective methods have been developed to synthesize sulfonyl fluorides from stable precursors like sulfonamides. researchgate.net

One such protocol utilizes pyrylium (B1242799) tetrafluoroborate (B81430) to activate the sulfonamide, which then undergoes a conversion to the sulfonyl fluoride with magnesium chloride and potassium fluoride. researchgate.net The mildness of these conditions allows for the LSF of densely functionalized molecules without affecting other sensitive groups. researchgate.net This means that a complex molecular scaffold can be built first, and the reactive sulfonyl fluoride "warhead" can be installed near the end of the process, preserving it for its role as a covalent binder. This approach minimizes protecting group manipulations and shortens synthetic routes to valuable bioactive compounds. researchgate.net

Exploitation of Orthogonal Reactivity in Multi-Component and Cascade Syntheses

The distinct reactivity of the sulfonyl fluoride group compared to other functional groups allows for its use in orthogonal synthesis strategies, including multi-component reactions (MCRs) and cascade sequences. Orthogonal reactivity refers to the ability to selectively address one functional group in the presence of another. A prime example is found in building blocks that possess both a sulfonyl fluoride and a sulfonyl chloride. nih.gov The sulfonyl chloride can be selectively reacted with amines to form sulfonamides, leaving the sulfonyl fluoride untouched for a subsequent, different transformation. nih.gov This chemoselectivity is crucial for building complex structures in a controlled, stepwise manner.

Furthermore, sulfonyl fluoride-containing building blocks are valuable components in MCRs, which combine three or more starting materials in a single pot to form a complex product in a highly efficient manner. nih.gov MCRs are well-suited for generating large libraries of diverse molecules for drug discovery. By incorporating a building block containing the this compound motif, it is possible to rapidly produce a multitude of different scaffolds that all feature the sulfonyl fluoride warhead, ready for screening as potential covalent inhibitors. nih.gov

Research Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Covalent Probes for Biological Systems

The sulfonyl fluoride (B91410) (SF) moiety is a cornerstone in the design of covalent probes for chemical biology. rsc.org Its "tunable" reactivity allows it to act as a latent electrophile, selectively forming strong, covalent bonds with nucleophilic amino acid residues within specific proteins. This characteristic makes compounds like 2-Chloro-4-methylbenzenesulfonyl fluoride valuable building blocks for creating probes that can map the functional landscape of proteins in complex biological systems.

The synthesis of these probes often involves leveraging the sulfonyl fluoride group as a stable yet reactive handle. acs.org The design process focuses on combining the sulfonyl fluoride "warhead" with a molecular scaffold that directs the probe to a specific protein or class of proteins. The substituents on the aromatic ring, such as the chloro and methyl groups in this compound, are critical for modulating the probe's reactivity, selectivity, and physicochemical properties. nih.gov These probes are instrumental in identifying and validating new drug targets and understanding the molecular basis of disease. For example, sulfonyl fluoride probes have been developed to covalently engage histidine residues in proteins like the E3 ubiquitin ligase cereblon, advancing the discovery of new therapeutic modulators. rsc.org

Investigations into Enzyme Inhibition Mechanisms (e.g., Proteases, Esterases)

Aryl sulfonyl fluorides are widely recognized as effective inhibitors of serine proteases and esterases. nih.govnih.gov The mechanism of inhibition involves the highly electrophilic sulfur atom of the sulfonyl fluoride group, which is susceptible to nucleophilic attack by the catalytic serine residue in the active site of these enzymes. This reaction results in the formation of a stable sulfonyl-enzyme conjugate, effectively and often irreversibly inactivating the enzyme. rsc.orgnih.gov

The stability of the S-F bond in an aqueous environment, combined with its reactivity within the specific microenvironment of an enzyme's active site, makes it a "privileged" electrophile for designing potent and selective inhibitors. acs.org The process is a classic example of mechanism-based inactivation. While broad-spectrum inhibitors like Phenylmethylsulfonyl fluoride (PMSF) are well-known, substituted analogs like this compound can be used to develop inhibitors with greater selectivity for specific enzymes. This selectivity is crucial for therapeutic applications, as it minimizes off-target effects. nih.gov Research has also expanded to include the targeting of other nucleophilic residues, such as non-catalytic serines, further broadening the utility of sulfonyl fluoride-based inhibitors. nih.gov

| Targeted Enzyme Class | Mechanism of Action | Key Residue | Reference |

| Serine Proteases | Covalent modification of the active site | Serine | nih.gov |

| Esterases | Covalent modification of the active site | Serine | nih.govnih.gov |

| Other Hydrolases | Mechanism-based inactivation via sulfonylation | Serine, Tyrosine, Lysine (B10760008) | nih.govnih.gov |

Development of Activity-Based Protein Profiling Agents for Proteome Analysis

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to monitor the functional state of entire enzyme families directly in native biological systems. This technique relies on active site-directed covalent probes that label active enzymes. The sulfonyl fluoride moiety is a key "warhead" used in the design of ABPP probes. rsc.org

An ABPP probe based on a sulfonyl fluoride scaffold typically consists of three components: the reactive group (the sulfonyl fluoride), a binding group to direct the probe to a specific enzyme family, and a reporter tag (like biotin (B1667282) or a fluorescent dye) for detection and enrichment. Probes incorporating the this compound structure can be designed to profile the activity of various hydrolases. Upon reaction with an active enzyme, the probe becomes covalently attached, allowing for subsequent identification of the labeled protein by mass spectrometry. nih.gov This approach provides a snapshot of the catalytically competent portion of the proteome, offering valuable insights into physiological and pathological processes.

Radiochemistry and Isotopic Labeling Applications (e.g., ¹⁸F-PET Radiopharmaceuticals)

The fluorine atom in sulfonyl fluorides can be substituted with its radioactive isotope, Fluorine-18 (¹⁸F), a positron emitter with ideal properties for Positron Emission Tomography (PET) imaging. nih.govnih.gov PET is a non-invasive imaging technique that allows for the visualization and quantification of biochemical processes in vivo. The development of ¹⁸F-labeled radiopharmaceuticals is a major focus of modern radiochemistry.

The sulfur-fluoride exchange (SuFEx) reaction is particularly amenable to ¹⁸F-labeling. Precursors containing a sulfonyl fluoride group, such as derivatives of this compound, can be efficiently labeled with [¹⁸F]fluoride to produce PET tracers. nih.gov These tracers can be designed to target specific enzymes or receptors in the body, enabling the imaging of disease states like cancer or neurological disorders. The stability of the sulfonyl fluoride group and the efficiency of the labeling reaction make it an attractive strategy for developing novel PET radiopharmaceuticals. rsc.orgnih.gov Another approach involves using silicon-fluoride acceptor (SiFA) technology, where a stable Si-¹⁸F bond is formed, providing a reliable method for labeling sensitive biomolecules for PET imaging. youtube.com

Role in Scaffold Design and Diversification for Bioactive Molecule Discovery

In drug discovery, the this compound structure serves as a versatile scaffold for building libraries of diverse small molecules. The sulfonyl fluoride group can act as a synthetic hub, allowing for a variety of chemical transformations to generate new compounds. nih.gov For instance, the sulfonyl fluoride can be reacted with a wide range of amines to produce a library of sulfonamides, a chemical class prevalent in many approved drugs. nih.govnih.gov

Computational and Theoretical Chemistry Studies of Arenesulfonyl Fluorides

Quantum-Chemical Calculations of Molecular Structure and Electronic Properties

Quantum-chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to predicting the geometry and electronic landscape of molecules like 2-Chloro-4-methylbenzenesulfonyl fluoride (B91410). Methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to find the optimized molecular structure, which corresponds to the minimum energy conformation. researchgate.net From this optimized geometry, a wealth of electronic properties can be derived.

The frontier molecular orbitals, HOMO and LUMO, are central to understanding a molecule's reactivity and electronic transitions. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. researchgate.netwikipedia.org A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates that the molecule is more prone to chemical reactions. wikipedia.org For an arenesulfonyl fluoride, the HOMO is typically distributed over the aromatic ring, while the LUMO may be localized on the sulfonyl fluoride group and the ring, indicating the sites for nucleophilic and electrophilic attack.

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ionization potential and the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the electron affinity and the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity, kinetic stability, and the energy of electronic transitions. A smaller gap often correlates with higher reactivity. researchgate.net |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP surface plots the electrostatic potential onto the electron density surface, with different colors indicating various charge regions. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-deficient, susceptible to nucleophilic attack). nih.gov For 2-Chloro-4-methylbenzenesulfonyl fluoride, negative potential would be expected around the oxygen and fluorine atoms of the sulfonyl fluoride group, while the sulfur atom and ring hydrogens would show positive potential.

Theoretical Investigations of Vibrational Frequencies and Electronic Absorption Spectra

Theoretical calculations are instrumental in interpreting experimental spectra. The vibrational frequencies of this compound can be computed using DFT methods. These calculated frequencies correspond to specific vibrational modes (e.g., C-H stretching, S=O stretching, C-S stretching) and can be compared with experimental data from Fourier Transform Infrared (FT-IR) and Raman spectroscopy to confirm structural assignments. semanticscholar.org

Similarly, electronic absorption spectra, which relate to electron transitions between orbitals, can be predicted using Time-Dependent DFT (TD-DFT). nih.gov This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the theoretical prediction of the absorption wavelengths (λmax) observed in UV-Visible spectroscopy.

Table 2: Spectroscopic Data Amenable to Theoretical Calculation

| Spectroscopic Technique | Calculated Parameter | Information Gained |

|---|---|---|

| FT-IR & FT-Raman | Vibrational Frequencies (cm-1) | Identification of functional groups and confirmation of molecular structure. |

| UV-Visible | Excitation Energies (eV), Wavelengths (nm) | Understanding of electronic transitions (e.g., π→π*) and the HOMO-LUMO gap. |

Advanced NMR Chemical Shift Predictions (e.g., Gauge-Including Atomic Orbital (GIAO) Method)

Predicting NMR chemical shifts is a powerful application of computational chemistry for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating the NMR shielding tensors of nuclei like ¹H, ¹³C, and ¹⁹F. huji.ac.ilnumberanalytics.com By calculating the isotropic shielding values for the atoms in this compound and a reference compound (like tetramethylsilane (B1202638) for ¹H and ¹³C), theoretical chemical shifts can be predicted. numberanalytics.com These predictions are particularly valuable for assigning signals in complex spectra and for distinguishing between isomers. Given the presence of fluorine, ¹⁹F NMR predictions are especially useful due to the wide chemical shift range and sensitivity of the ¹⁹F nucleus. nih.govnih.gov

Elucidation of Reaction Pathways and Transition States via Potential Energy Surfaces

Computational chemistry can map out the entire energy landscape of a chemical reaction. By calculating the potential energy surface (PES), chemists can identify the lowest energy pathway from reactants to products. sigmaaldrich.com This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which governs the reaction rate. For this compound, this analysis could be applied to its reactions with nucleophiles, a key aspect of its chemistry, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) reactions. sigmaaldrich.com

Modeling the Stability-Reactivity Balance of Sulfonyl Fluorides

Arenesulfonyl fluorides are known for their unique balance of stability and reactivity. They are generally stable in aqueous environments but become reactive toward nucleophiles under specific conditions. researchgate.netuga.edu Computational models can quantify this balance. Stability can be assessed by calculating the HOMO-LUMO gap and the activation energy for hydrolysis. Reactivity, particularly for SuFEx applications, can be modeled by calculating the activation barriers for reactions with various nucleophiles (e.g., amines, phenols). sigmaaldrich.com These computational insights are invaluable in medicinal chemistry and chemical biology, where sulfonyl fluorides are used as covalent probes to react with amino acid residues like lysine (B10760008) and tyrosine.

Advanced Characterization and Spectroscopic Methodologies in Sulfonyl Fluoride Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation (¹H, ¹³C, ¹⁹F)

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structure determination and for probing the electronic environment of the nuclei within 2-Chloro-4-methylbenzenesulfonyl fluoride (B91410). The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's connectivity and the influence of its electron-withdrawing chloro and sulfonyl fluoride groups.

¹H NMR spectra provide information on the aromatic and methyl protons. The substitution pattern on the benzene (B151609) ring results in distinct signals for the aromatic protons, with their chemical shifts and coupling constants allowing for precise assignment. The methyl group typically appears as a singlet in the upfield region.

¹³C NMR is complicated by the presence of fluorine, which leads to C-F coupling that can span multiple bonds. magritek.comacdlabs.com Standard proton-decoupled ¹³C spectra will show these couplings, which can be complex but also highly informative. magritek.com Techniques that decouple both proton and fluorine nuclei can simplify the spectrum to single peaks for each carbon environment, confirming the carbon backbone of the molecule. magritek.com

¹⁹F NMR is particularly powerful due to the 100% natural abundance of the ¹⁹F isotope and its high sensitivity. biophysics.org The chemical shift of the fluorine atom in the sulfonyl fluoride group is highly sensitive to its local electronic environment. biophysics.org For aryl sulfonyl fluorides, this signal typically appears in a characteristic downfield region. ucsb.edu Two-dimensional NMR experiments, such as ¹H-¹⁹F HETCOR, can correlate the fluorine nucleus with nearby protons, further aiding in structural elucidation and mechanistic studies of reactions involving the sulfonyl fluoride moiety. nih.gov

Table 1: Representative NMR Data for 4-methyl-benzenesulfonyl fluoride

| Nucleus | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |

|---|---|---|---|---|

| ¹H | 7.89 | d | 8.0 | Aromatic (ortho to SO₂F) |

| ¹H | 7.42 | d | 8.0 | Aromatic (ortho to CH₃) |

| ¹H | 2.49 | s | - | Methyl (CH₃) |

| ¹³C | 147.2 | - | - | Aromatic (C-SO₂F) |

| ¹³C | 130.4 | - | - | Aromatic (CH) |

Data sourced from a study on 4-methyl-benzenesulfonyl fluoride and serves as a predictive model. rsc.org

Infrared (IR) and Raman Spectroscopic Analysis for Vibrational Frequencies and Functional Group Characterization

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in 2-Chloro-4-methylbenzenesulfonyl fluoride. These methods probe the vibrational modes of the molecule's chemical bonds.

The most characteristic vibrations for this compound are associated with the sulfonyl fluoride (-SO₂F) group. Strong absorption bands corresponding to the symmetric and asymmetric stretching of the S=O bonds are expected in the IR spectrum. The S-F bond also gives rise to a characteristic stretching frequency. Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations, which can be weak or absent in the IR spectrum. nih.gov

Table 2: Typical Vibrational Frequencies for Aryl Sulfonyl Groups

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|

| S=O Asymmetric Stretch | 1410-1380 | IR (Strong) |

| S=O Symmetric Stretch | 1210-1170 | IR (Strong) |

| S-F Stretch | ~815 | IR |

| Aromatic C-H Stretch | 3100-3000 | IR/Raman |

| Aromatic C=C Stretch | 1600-1450 | IR/Raman |

Frequency ranges are based on data for p-toluenesulfonyl fluoride and general values for sulfonyl groups. nih.gov

X-ray Diffraction Analysis for Precise Solid-State Molecular Geometry Determination

Furthermore, this analysis elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds or other non-covalent interactions. mdpi.com While a specific crystal structure for this compound is not published in the surveyed literature, analysis of similar compounds allows for an accurate prediction of its key structural parameters.

Table 3: Predicted Solid-State Molecular Geometry Parameters

| Parameter | Expected Value |

|---|---|

| S=O Bond Length | ~1.42 Å |

| S-C (aryl) Bond Length | ~1.76 Å |

| S-F Bond Length | ~1.55 Å |

| O=S=O Bond Angle | ~123° |

| O=S-C Bond Angle | ~108° |

Values are based on typical geometries of related aryl sulfonyl fluorides.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Chemical Proteomics Applications

Sulfonyl fluorides have emerged as privileged reactive groups for use as chemical probes in the field of chemical proteomics. nih.gov Their utility stems from a balance of stability in aqueous environments and sufficient reactivity to form covalent bonds with specific nucleophilic residues in proteins, including serine, tyrosine, and lysine (B10760008). nih.govresearchgate.net

The general workflow involves treating a complex biological sample, such as a cell lysate, with a sulfonyl fluoride probe. researchgate.net After incubation, the proteins are digested into smaller peptides, typically using an enzyme like trypsin. This complex mixture of peptides is then analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govmdpi.com

The LC separates the peptides based on their physicochemical properties before they enter the mass spectrometer. nih.gov The MS/MS analysis first measures the mass-to-charge ratio of the intact peptides and then fragments them to obtain sequence information. By searching the resulting fragmentation data against a protein database, researchers can identify the specific proteins that were labeled by the sulfonyl fluoride probe and pinpoint the exact amino acid residue that formed the covalent bond. nih.gov This powerful technique allows for the identification of enzyme substrates, the mapping of protein-protein interactions, and the discovery of novel binding sites within the proteome. nih.govresearchgate.net Although direct application with this compound is not detailed, the methodology is broadly applicable to this class of compounds. acs.org

Electron Paramagnetic Resonance (EPR) for the Detection and Characterization of Radical Intermediates

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is uniquely capable of directly detecting and characterizing molecules or intermediates that contain unpaired electrons, known as free radicals. bruker.com This method is highly relevant to the study of sulfonyl fluorides, as certain synthetic routes and reactions involving these compounds can proceed through radical pathways.

While many biologically relevant radicals are too short-lived to detect directly, EPR can be used with "spin traps" — molecules that react with unstable radicals to form a more stable paramagnetic adduct with a characteristic EPR spectrum. nih.govnih.gov Analysis of this spectrum can provide information about the identity of the original, transient radical. bruker.comnih.gov

In the context of sulfonyl fluoride chemistry, reactions involving the formation or cleavage of the S-C or S-F bond may involve radical intermediates. EPR spectroscopy serves as a powerful tool for mechanistic investigations, providing direct evidence for the presence of these radical species and helping to elucidate the step-by-step mechanism of the reaction. bruker.comnih.gov

Applications in Materials Science and Polymer Chemistry Research

Integration of Sulfonyl Fluorides into Polymer Assembly and Design

While direct studies employing 2-Chloro-4-methylbenzenesulfonyl fluoride (B91410) in polymer assembly are not prominent, the general utility of aryl sulfonyl fluorides is well-established. These compounds can act as monomers or be incorporated into monomers for the synthesis of polymers like polysulfonates and polysulfates. acs.org The SuFEx reaction between a bis(sulfonyl fluoride) and a bis(silyl ether) or a bisphenol is a common method for producing such polymers. acs.org

In this context, 2-Chloro-4-methylbenzenesulfonyl fluoride could be envisioned as a monofunctional reactant to cap polymer chain ends, thereby controlling molecular weight or introducing specific end-group functionalities. The chloro and methyl groups would influence the reactivity of the sulfonyl fluoride group and impart specific solubility and thermal characteristics to the resulting polymer.

Table 1: Potential Polymerization Reactions Involving Aryl Sulfonyl Fluorides

| Polymerization Type | Monomer 1 | Monomer 2 | Resulting Polymer | Potential Role of this compound |

| Step-growth Polymerization | Bis(aryl sulfonyl fluoride) | Bis(aryl silyl (B83357) ether) | Polysulfonate | Chain-capping agent |

| Step-growth Polymerization | Bis(aryl sulfonyl fluoride) | Bisphenol | Polysulfonate | Chain-capping agent |

This table illustrates general polymerization schemes for aryl sulfonyl fluorides. The specific use of this compound would likely be as a monofunctional agent to control polymer architecture.

Functionalization of Polymeric Materials via Post-Polymerization Modification

Post-polymerization modification (PPM) is a powerful technique for introducing functional groups into polymers that may not be compatible with the initial polymerization conditions. nih.gov The sulfonyl fluoride group is an excellent candidate for PPM due to its selective reactivity. researchgate.netnih.gov Polymers containing pendant sulfonyl fluoride groups can be readily modified by reaction with a wide range of nucleophiles, such as phenols, amines, and thiols, through the SuFEx process. researchgate.netnih.gov

A polymer backbone containing a monomer derived from a vinyl- or acrylate-functionalized version of this compound could be synthesized. The pendant 2-chloro-4-methylphenylsulfonyl fluoride units would then be available for reaction with various nucleophiles to create a library of functional polymers with tailored properties. The electron-withdrawing nature of the chloro group on the aromatic ring would likely enhance the electrophilicity of the sulfur atom, potentially increasing the rate of the SuFEx reaction.

Table 2: Representative Post-Polymerization Modification Reactions with Sulfonyl Fluorides

| Polymer with Pendant -SO₂F | Nucleophile | Catalyst (if applicable) | Resulting Functional Group |

| Polystyrene-SO₂F | Phenol | Base (e.g., DBU) | Sulfonate Ester |

| Polyacrylate-SO₂F | Primary Amine | Lewis Acid or Base | Sulfonamide |

| Polynorbornene-SO₂F | Silyl Ether | Fluoride Source | Sulfonate Ester |

This table shows examples of PPM reactions on polymers containing sulfonyl fluoride groups. A polymer functionalized with this compound would be expected to undergo similar transformations. researchgate.net

Development of SuFEx-Enabled Cross-Linkers for Advanced Materials

Cross-linking is a critical process for enhancing the mechanical properties, thermal stability, and solvent resistance of polymeric materials. SuFEx chemistry provides a highly efficient and orthogonal method for creating cross-linked networks. researchgate.net Bifunctional or multifunctional molecules containing sulfonyl fluoride groups can act as cross-linkers for polymers bearing nucleophilic side chains (e.g., hydroxyl or amino groups). Conversely, a polymer with pendant sulfonyl fluoride groups can be cross-linked with multifunctional nucleophiles.

A bifunctional cross-linker derived from this compound, for instance, a molecule with two such sulfonyl fluoride units linked by a flexible or rigid spacer, could be synthesized. Such a cross-linker would offer precise control over the cross-linking density. The substitution pattern on the aromatic ring would influence the properties of the resulting network, such as its hydrophobicity and thermal behavior. Heterobifunctional cross-linkers containing a sulfonyl fluoride and another reactive group (like an N-hydroxysuccinimide ester) have also been developed to link different types of residues in biopolymers. nih.gov

Synthesis of Advanced Organosulfur(VI) Polymers with Tunable Properties

The synthesis of organosulfur(VI) polymers, such as polysulfonates and polysulfonamides, has been greatly advanced by the advent of SuFEx chemistry. acs.org These polymers are of interest for their potential applications in high-performance engineering plastics, membranes, and biomedical materials due to their high thermal stability and chemical resistance.

While direct polymerization of this compound itself would not lead to high molecular weight polymers due to its monofunctionality, its incorporation into monomers is a viable strategy. For example, the corresponding bisphenol or dianiline derived from a precursor to this compound could be used in SuFEx polymerization. The presence of the chloro and methyl groups on each repeating unit of the polymer chain would allow for fine-tuning of the polymer's properties, including its glass transition temperature, solubility, and flame retardancy. The chlorine atom, in particular, is known to often enhance the performance of materials in various applications.

Future Research Directions and Emerging Trends in Sulfonyl Fluoride Chemistry

Development of Green Chemistry Approaches for Sustainable Synthesis of Sulfonyl Fluorides

Traditional methods for synthesizing sulfonyl fluorides have often relied on harsh reagents and toxic solvents. digitellinc.com For instance, the conversion of sulfonyl chlorides to sulfonyl fluorides frequently required potassium bifluoride (KHF₂), which is corrosive and reactive with standard laboratory glassware, or other toxic substances like SO₂F₂ gas. sciencedaily.comfigshare.com The development of environmentally benign and safer protocols is a key area of current research.

Recent breakthroughs are addressing these challenges by employing greener reagents and reaction conditions.

Novel Reagents and Catalysts: Researchers have developed efficient, one-pot and stepwise protocols that utilize stable and readily available starting materials like thiols and disulfides. acs.org These methods employ potassium fluoride (B91410) (KF) as a safe fluorine source and green oxidants such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O). acs.org Another innovative approach uses a combination of the highly reactive SHC5® reagent and KF to convert thiols or disulfides into sulfonyl fluorides, producing only non-toxic salt by-products like NaCl and KCl. sciencedaily.comasiaresearchnews.com

Water-Based Synthesis: A significant advancement is the use of water as a reaction medium, which is considered an environmentally benign solvent. digitellinc.com Surfactant-based catalytic systems have been successfully employed to enable the nucleophilic fluorination of sulfonyl chlorides in water, achieving high conversion rates to the desired sulfonyl fluorides. digitellinc.com

Electrochemical Methods: Electrochemical oxidative processes offer a mild and green alternative for synthesizing sulfonyl fluorides from thiols and disulfides using KF as the fluorine source, avoiding the need for external oxidants or catalysts. rhhz.net

These green chemistry approaches not only reduce the environmental impact but also enhance safety and cost-effectiveness, making the synthesis of sulfonyl fluorides more scalable and accessible for industrial applications. sciencedaily.comasiaresearchnews.com

Expanding the Scope of SuFEx Chemistry to Novel Molecular Architectures and Linkers

Since its introduction in 2014 by Sharpless and co-workers, Sulfur(VI) Fluoride Exchange (SuFEx) has become a cornerstone of click chemistry, valued for its efficiency and the stability of the resulting linkages. sigmaaldrich.comresearchgate.net The core of SuFEx lies in the reliable reactivity of the S(VI)-F bond, which allows for the rapid assembly of complex molecules. nih.gov Current research is focused on expanding the library of SuFExable hubs and linkers to create unprecedented molecular diversity. jk-sci.comoup.com

The development of novel linkers is crucial for applications in drug discovery, materials science, and chemical biology. oup.comeurekalert.org Researchers are designing new SuFEx hubs that can be sequentially functionalized to build vast libraries of compounds for high-throughput screening. jk-sci.com For example, SuFEx has been used to modify 5'-amino lenalidomide, generating over 3,000 analogs to discover new molecular glues for targeted protein degradation. nih.gov This modular approach facilitates the rapid diversification of natural products and existing drugs to optimize their biological activity and physicochemical properties. researchgate.net

Furthermore, the development of new reaction models, such as those involving the fluorosulfonyl radical (•SO₂F), is enabling the synthesis of previously inaccessible sulfonyl fluorides. eurekalert.org This expansion of the SuFEx toolkit is paving the way for the creation of advanced polymers with enhanced durability and novel biomaterials. oup.com

Advanced Computational Modeling for Predictive Design and Reaction Optimization

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of sulfonyl fluorides. nih.gov Density Functional Theory (DFT) calculations, for instance, are used to elucidate complex reaction mechanisms at a molecular level. A recent computational study on the Bi(III)-catalyzed synthesis of aryl sulfonyl fluorides detailed the entire catalytic cycle, including transmetallation, SO₂ insertion, and oxidation steps, confirming the kinetic and thermodynamic feasibility of the process. nih.gov

Such computational insights are crucial for the rational design of new catalysts and for optimizing reaction conditions. By modeling transition states and reaction intermediates, chemists can predict the effect of different ligands, solvents, and substrates on reaction outcomes. nih.gov This predictive power accelerates the development of more efficient and selective synthetic methods. For example, covalent docking studies using libraries of thousands of accessible sulfonyl fluorides have been used to screen for potential inhibitors of enzymes like trypsin, guiding the synthesis of the most promising candidates. rsc.org This synergy between computational modeling and experimental work is streamlining the discovery of new functional molecules.

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by transforming it from a trial-and-error process to a data-driven science. appliedclinicaltrialsonline.comsaiwa.ai These technologies are being applied to predict reaction outcomes, optimize reaction conditions, and even discover entirely new chemical transformations. nih.govrsc.org

In the context of sulfonyl fluoride chemistry, ML algorithms can navigate the complex, multidimensional landscape of chemical reactivity. ucla.edunih.gov For instance, a random forest algorithm was successfully trained on high-throughput screening data for the deoxyfluorination of alcohols using sulfonyl fluorides. ucla.eduprinceton.edu This model can now accurately predict high-yielding conditions for new, previously untested substrates, saving significant time and resources. nih.govacs.org ML models are also being developed to predict the success of SuFEx reactions, such as the synthesis of sulfamides from primary amines and sulfamoyl fluorides, by analyzing large datasets of reaction yields and kinetic data. digitellinc.com

By identifying non-intuitive relationships between reactants, reagents, and outcomes, machine learning provides chemists with powerful predictive tools. appliedclinicaltrialsonline.comprinceton.edu This integration of AI allows for the rapid screening of virtual compound libraries and the a priori identification of optimal synthetic routes, accelerating the pace of discovery in drug development and materials science. saiwa.aiaimlic.com

Exploration of New Frontiers in Bio-orthogonal Ligation Chemistry and Targeted Labeling

Bio-orthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.govwikipedia.org Sulfonyl fluorides have emerged as powerful tools in this field, acting as covalent probes for studying proteins and other biomolecules in their natural environment. researchgate.netjenabioscience.com

The unique reactivity of the sulfonyl fluoride group allows it to form stable covalent bonds with the nucleophilic side chains of several amino acids, including tyrosine, lysine (B10760008), serine, threonine, and histidine, in a context-specific manner. jenabioscience.comacs.org This makes sulfonyl fluoride-based probes highly valuable for:

Activity-Based Protein Profiling (ABPP): These probes can selectively label functionally important residues within proteins directly in complex biological mixtures like cell lysates. researchgate.netnih.gov This enables the identification of enzyme active sites and the study of protein function on a proteome-wide scale. researchgate.net

Targeted Covalent Inhibitor Design: The ability to selectively target specific amino acid residues is being exploited to design highly specific covalent inhibitors for therapeutic targets. acs.org For example, aryl sulfonyl fluorides have been used to target tyrosine residues to inhibit protein-protein interactions or enzyme activity, offering a path to developing novel drugs for a range of diseases. rsc.orgnih.gov

Multivalent Affinity Labeling: When cofunctionalized on nanoparticles, arylsulfonyl fluorides have been shown to be highly efficient and selective affinity labels for capturing and identifying unknown target proteins. nih.gov

The exceptional balance of stability and reactivity makes sulfonyl fluorides privileged electrophiles in chemical biology. acs.org Ongoing research continues to explore their use in developing new chemical probes, mapping protein interactions, and designing the next generation of targeted therapeutics. rsc.orgacs.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.